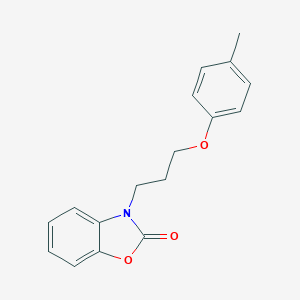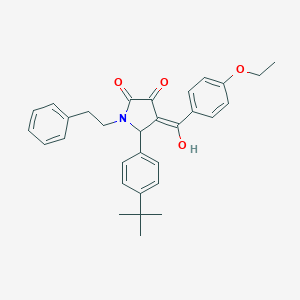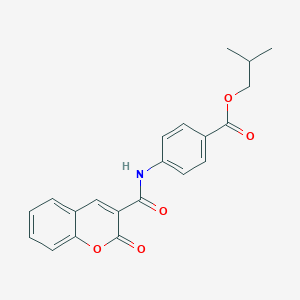
3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one is a heterocyclic compound that features a benzooxazole core with a p-tolyloxypropyl substituent
科学的研究の応用
3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
将来の方向性
The future directions for the study of “3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one” and similar compounds could involve further exploration of their potential therapeutic applications. For instance, 1,3,4-thiadiazole derivatives have shown significant therapeutic potential and a wide range of therapeutic activities . Therefore, “this compound” could be studied for similar potential applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one typically involves the reaction of 2-aminophenol with p-tolyloxypropyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzooxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzooxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzooxazole ring or the p-tolyloxypropyl substituent, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution can introduce various functional groups onto the aromatic ring.
作用機序
The mechanism of action of 3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3-(3-p-Tolyloxy-propyl)-3H-benzothiazol-2-one: This compound is similar in structure but contains a benzothiazole ring instead of a benzooxazole ring.
7-Amino-4-(3-(p-tolyloxy)propyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: Another structurally related compound with potential biological activities.
Uniqueness
3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one is unique due to its specific substitution pattern and the presence of the benzooxazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
3-[3-(4-methylphenoxy)propyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-13-7-9-14(10-8-13)20-12-4-11-18-15-5-2-3-6-16(15)21-17(18)19/h2-3,5-10H,4,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCFQWXNPLXYOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322347 |
Source


|
| Record name | 3-[3-(4-methylphenoxy)propyl]-1,3-benzoxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796268 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
609335-34-4 |
Source


|
| Record name | 3-[3-(4-methylphenoxy)propyl]-1,3-benzoxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-Methoxy-4-[3-methoxy-4-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl)amino]phenyl]phenyl]-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B384082.png)


![4-(methoxycarbonyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B384087.png)

![Phenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B384089.png)
![1-(3-Chlorophenyl)-4-(naphtho[2,1-b]furan-1-ylacetyl)piperazine](/img/structure/B384091.png)
![1-(Naphtho[2,1-b]furan-1-ylacetyl)pyrrolidine](/img/structure/B384092.png)
![Isobutyl 4-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)benzoate](/img/structure/B384094.png)
![N-(6-bromo-1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B384095.png)
![1-Benzhydryl-4-(naphtho[2,1-b]furan-1-ylacetyl)piperazine](/img/structure/B384096.png)
![Isobutyl4-{[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B384097.png)
![5,7-Dibromo-8-quinolinyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B384098.png)
![N-(2,4-dichlorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B384103.png)
